BIX 02565

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es wurde als potenzieller Medikamentenkandidat identifiziert und ist als chemische Sonde für Forschungszwecke erhältlich . Diese Verbindung ist von großem Interesse, da sie in der Lage ist, spezifische Kinasen anzusprechen, die in verschiedenen zellulären Prozessen und Krankheiten eine entscheidende Rolle spielen.

Wissenschaftliche Forschungsanwendungen

BI00645435 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als chemische Sonde verwendet, um die Kinaseaktivität und -inhibition zu untersuchen. Forscher verwenden es, um die Struktur-Aktivitäts-Beziehungen von Kinaseinhibitoren zu untersuchen.

Biologie: Es wird verwendet, um zelluläre Signalwege und die Rolle von Kinasen in verschiedenen biologischen Prozessen zu untersuchen. Es hilft beim Verständnis, wie Kinasen das Zellwachstum, die Differenzierung und die Apoptose regulieren.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten wie Krebs, bei denen dysregulierte Kinaseaktivität ein häufiges Merkmal ist. Es wird in präklinischen Studien verwendet, um seine Wirksamkeit und Sicherheit als Medikamentenkandidat zu bewerten.

Industrie: Es wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet. .

Wirkmechanismus

BI00645435 entfaltet seine Wirkung, indem es spezifische Kinasen hemmt, die Enzyme, die Proteine phosphorylieren und verschiedene zelluläre Prozesse regulieren. Die Verbindung bindet an das aktive Zentrum der Kinase und verhindert, dass sie ihre Zielproteine phosphoryliert. Diese Inhibition stört die Signalwege, die für das Zellwachstum und das Überleben unerlässlich sind, was zur Unterdrückung der abnormalen Zellproliferation und Induktion der Apoptose führt .

Wirkmechanismus

Target of Action

BIX 02565, also known as (5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide, is a highly potent inhibitor of the ribosomal S6 kinase (RSK) isoforms . RSK is part of the AGC subfamily in the human kinome and is activated by growth factors, cytokines, peptide hormones, and neurotransmitters that stimulate the Ras-ERK pathway .

Mode of Action

This compound inhibits RSK kinases in the nanomolar range . It also demonstrates inhibition of adrenergic receptor subtypes and the imidazoline I2 receptor . The compound has been extensively characterized on a standardized kinase panel, proving to have a relatively high selectivity .

Pharmacokinetics

This compound has excellent pharmacokinetics in rodents . In vitro DMPK and CMC parameters indicate that the compound has a logP of 3.39, a CACO permeability at pH 7.4 of 4.4 *10^-6 cm/s, and a CACO efflux ratio of 16.6 . The compound also shows microsomal stability (human/rat) of less than 30/10 .

Result of Action

In an animal model, this compound showed a dose-dependent decrease in mean arterial pressure accompanied by bradycardia . The off-target pharmacology of this compound makes it potentially difficult to distinguish efficacy as a result of off-target RSK2 .

Action Environment

It is known that the compound is well suited for both in vitro and in vivo experiments . Its overall balanced profile makes it an attractive compound to study the role of RSK kinases .

Biochemische Analyse

Biochemical Properties

BIX 02565 has been extensively characterized on a standardized kinase panel, proving to have a relatively high selectivity . It demonstrates inhibition of adrenergic receptor subtypes and the imidazoline I2 receptor . This compound interacts with these enzymes and proteins, altering their function and thereby influencing biochemical reactions .

Cellular Effects

This compound influences cell function by inhibiting the activity of RSK2, a kinase involved in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting RSK2, this compound can alter these processes and thereby influence the function of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves binding to RSK2 and inhibiting its activity . This inhibition can lead to changes in gene expression and other molecular effects . This compound exerts its effects at the molecular level through these binding interactions and changes in enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At high doses, this compound can have toxic or adverse effects . These dosage effects have been observed in studies using animal models .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with RSK2 . This interaction can affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Die Synthese von BI00645435 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die endgültigen Kupplungsreaktionen. Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Allgemeine Verfahren zur Synthese von Kinaseinhibitoren beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Reaktionsbedingungen, um die gewünschte chemische Struktur zu erreichen . Industrielle Produktionsverfahren würden diese Laborverfahren wahrscheinlich erweitern, während gleichzeitig Konsistenz, Reinheit und Sicherheit gewährleistet werden.

Analyse Chemischer Reaktionen

BI00645435 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Gruppe gegen ein anderes. Gängige Reagenzien sind Halogene und Nukleophile.

Hydrolyse: Diese Reaktion beinhaltet die Spaltung chemischer Bindungen durch die Addition von Wasser. .

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann.

Vergleich Mit ähnlichen Verbindungen

BI00645435 ist einzigartig in seiner Spezifität und Wirksamkeit als Kinaseinhibitor. Ähnliche Verbindungen umfassen:

BIX 02565: Ein weiterer Kinaseinhibitor mit einer ähnlichen Struktur und Wirkmechanismus.

BIX-02565: Eine Variante von this compound mit geringfügigen Modifikationen in seiner chemischen Struktur.

Diese Verbindungen teilen ähnliche Wirkmechanismen, können sich aber in ihrer Spezifität, Wirksamkeit und pharmakokinetischen Eigenschaften unterscheiden. BI00645435 zeichnet sich durch seine hohe Spezifität und seine potenziellen therapeutischen Anwendungen aus.

Eigenschaften

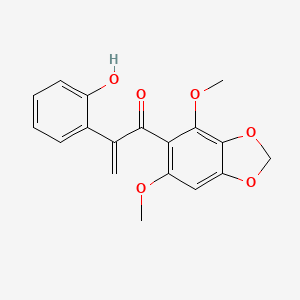

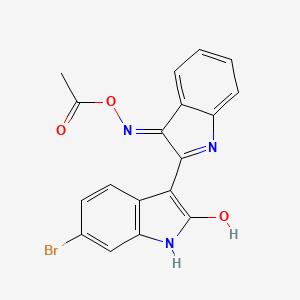

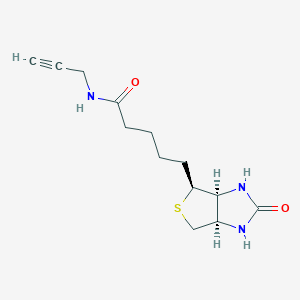

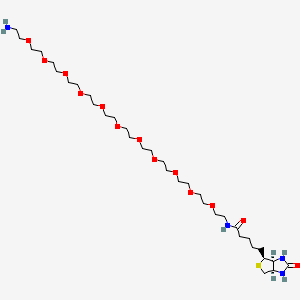

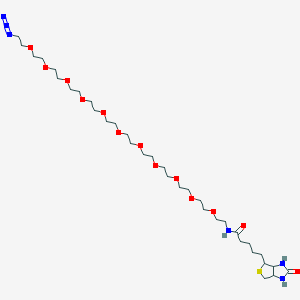

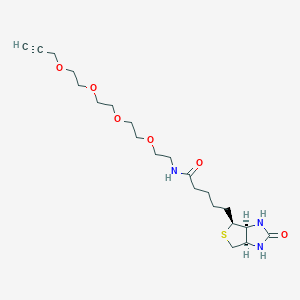

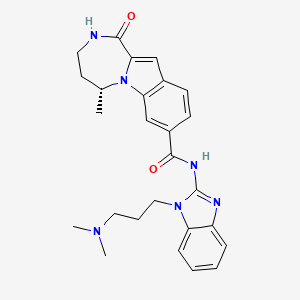

IUPAC Name |

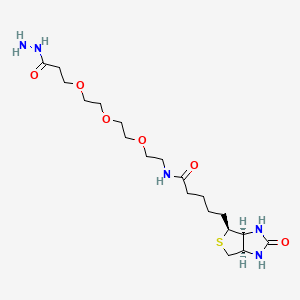

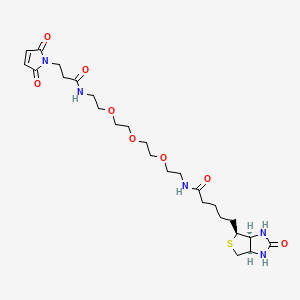

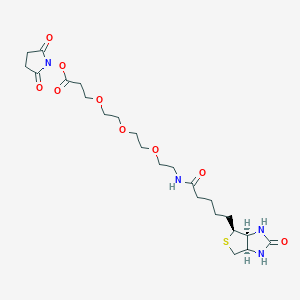

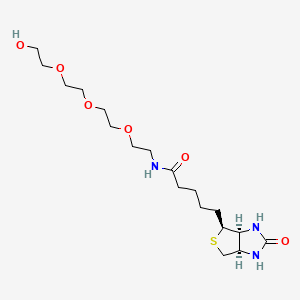

(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O2/c1-17-11-12-27-25(34)23-15-18-9-10-19(16-22(18)32(17)23)24(33)29-26-28-20-7-4-5-8-21(20)31(26)14-6-13-30(2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3,(H,27,34)(H,28,29,33)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMXXVNQAFCXKK-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of BIX02565?

A1: BIX02565 is a selective inhibitor of ribosomal S6 kinase (RSK). [, ] It exerts its effects by binding to RSK and preventing the phosphorylation of downstream targets. One such target is the Na+/H+ exchanger 1 (NHE1), which plays a crucial role in cardiomyocyte death during ischemia/reperfusion injury. [] By inhibiting RSK, BIX02565 reduces NHE1 phosphorylation at serine 703, thereby limiting its activity and protecting cardiac cells. []

Q2: How does BIX02565 compare to other RSK inhibitors, specifically in the context of NHE1 activity?

A2: While both BIX02565 and the dominant-negative RSK (DN-RSK) demonstrate cardioprotective effects, BIX02565 offers a unique advantage. [] Unlike some NHE1 inhibitors that block both agonist-stimulated and basal NHE1 activity (the latter being essential for cell survival), BIX02565 selectively inhibits the agonist-stimulated activity of NHE1. [] This selectivity makes it a potentially safer therapeutic option for conditions like myocardial infarction.

Q3: Are there any concerns regarding the specificity of BIX02565?

A3: Research suggests that BIX02565 might interact with kinases other than its intended target, RSK. [] Studies using a combination of SILAC (stable isotope labelling by amino acids in cell culture) and nucleotide acyl phosphate labelling revealed that BIX02565 interacts with kinases like Slk, Lok, and Mst1, albeit to a lesser extent than another RSK inhibitor, BI-D1870. [] This finding highlights the need for careful interpretation of results obtained using BIX02565 and emphasizes the importance of considering potential off-target effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.